N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine
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Overview
Description
N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then coupled with N-methylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed (deprotected) using reagents like oxalyl chloride in methanol.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Oxalyl chloride in methanol at room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of the deprotected amine.
Scientific Research Applications
N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine involves the interaction of its functional groups with molecular targets. The Boc group provides steric protection, allowing selective reactions to occur at other sites on the molecule. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl derivatives of amino acids: These compounds share the Boc protecting group and are used in similar synthetic applications.
tert-butanesulfinamide derivatives: These compounds are used in asymmetric synthesis and share similar protective group chemistry.
Uniqueness
N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine is unique due to its specific combination of functional groups, which allows for selective reactions and diverse applications in research and industry. Its Boc group provides stability and protection, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
922503-42-2 |
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Molecular Formula |
C16H22N2O5 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)17-13(11-8-6-5-7-9-11)14(21)18(4)10-12(19)20/h5-9,13H,10H2,1-4H3,(H,17,22)(H,19,20)/t13-/m0/s1 |
InChI Key |
DJQHUIGFLBGMJG-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)N(C)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N(C)CC(=O)O |
Origin of Product |
United States |
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